[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone

Synthetic cannabinoid pharmacokinetics CYP450 metabolism Forensic toxicology biomarker identification

[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1435934-29-4), formally designated JWH-019 N-(6-hydroxyhexyl) metabolite, is a synthetic cannabinoid urinary biomarker belonging to the naphthoylindole class. It is the terminal (ω)-hydroxylated Phase I metabolite of the schedule I controlled substance JWH-019.

Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
CAS No. 1435934-29-4
Cat. No. B594045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS1435934-29-4
Synonyms(1-(6-hydroxyhexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Molecular FormulaC25H25NO2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO
InChIInChI=1S/C25H25NO2/c27-17-8-2-1-7-16-26-18-23(21-13-5-6-15-24(21)26)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18,27H,1-2,7-8,16-17H2
InChIKeyLBVZVDUWOZUDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-019 N-(6-Hydroxyhexyl) Metabolite Analytical Reference Standard (CAS 1435934-29-4) – Procurement-Grade Forensic Biomarker


[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone (CAS 1435934-29-4), formally designated JWH-019 N-(6-hydroxyhexyl) metabolite, is a synthetic cannabinoid urinary biomarker belonging to the naphthoylindole class . It is the terminal (ω)-hydroxylated Phase I metabolite of the schedule I controlled substance JWH-019 [1]. The compound is supplied exclusively as an analytical reference standard for forensic toxicology and clinical metabolism research; its biological activities have not been evaluated . Available as a crystalline solid with ≥98% purity, it is formulated for LC-MS/MS and GC-MS method development and validation workflows .

Why JWH-019 Parent Drug, Positional Isomers, or Other Synthetic Cannabinoid Metabolites Cannot Substitute for CAS 1435934-29-4 in Forensic Confirmation


The JWH-019 N-(6-hydroxyhexyl) metabolite is not interchangeable with the parent drug JWH-019 (CAS 209414-08-4), its positional isomer JWH-019 N-(5-hydroxyhexyl) metabolite (CAS 1435934-47-6), or cross-drug metabolites such as JWH-018 N-(5-hydroxypentyl) (CAS 335161-21-2). The parent drug is rapidly and extensively metabolized in humans, so urinary detection of unchanged JWH-019 is unreliable as a consumption marker . The 6-hydroxyhexyl metabolite is the main oxidative metabolite formed in human liver microsomes, with defined Michaelis-Menten kinetics (KM = 31.5 µM; Vmax = 432.0 pmol/min/mg) mediated primarily by CYP1A2 [1]. The 5-hydroxyhexyl positional isomer exhibits different chromatographic retention, distinct mass spectral fragmentation, and represents a different metabolic pathway . Cross-drug metabolites (e.g., JWH-018 5-hydroxypentyl) carry a pentyl rather than hexyl side chain and lack the naphthoylindole core substitution pattern of JWH-019, making them forensically non-specific for JWH-019 intake [2]. Substitution introduces the risk of false-negative or false-positive reporting in forensic casework, which is inadmissible under ISO/IEC 17025 accreditation requirements.

CAS 1435934-29-4 Quantitative Differentiation Evidence: Procurement-Relevant Performance Benchmarks vs. JWH-019 Parent, JWH-019 5-Hydroxyhexyl, and JWH-018 Metabolites


Main Oxidative Metabolite: KM and Vmax Kinetics Confirm JWH-019 N-(6-Hydroxyhexyl) as the Primary Human Liver Microsome-Derived Biomarker

In human liver microsome (HLM) incubations supplemented with NADPH, JWH-019 was extensively metabolized to 6-OH JWH-019 (the target compound) with KM = 31.5 µM and Vmax = 432.0 pmol/min/mg [1]. This was identified as the main oxidative metabolite using UPLC-single-quadrupole MS [1]. The relative activity factor method estimated that CYP1A2 is the primary cytochrome P450 isoform responsible for this metabolic conversion [1]. In contrast, the parent drug JWH-019 exhibits high-affinity CB1 receptor binding (Ki = 9.8 nM) and CB2 receptor binding (Ki = 5.55 nM) but is virtually undetectable in urine due to near-complete hepatic clearance [2]. No equivalent HLM kinetic parameters are available for the 5-hydroxyhexyl positional isomer, indicating that the 6-hydroxyhexyl metabolite is the kinetically characterized major metabolite.

Synthetic cannabinoid pharmacokinetics CYP450 metabolism Forensic toxicology biomarker identification

Terminal (ω)-Hydroxylation vs. Sub-Terminal (ω-1)-Hydroxylation: Positional Isomer Specificity Prevents Forensic Misidentification

The 6-hydroxyhexyl metabolite (CAS 1435934-29-4) carries the hydroxyl group at the terminal (ω) carbon of the N-hexyl side chain, whereas the 5-hydroxyhexyl metabolite (CAS 1435934-47-6) is hydroxylated at the sub-terminal (ω-1) position . These positional isomers are not chromatographically resolved in all LC methods and require distinct MRM transitions for unambiguous identification [1]. The 5-hydroxyhexyl metabolite is described as a 'major urinary metabolite' of JWH-019 but lacks published HLM kinetic characterization, making its quantitative significance less defined . In a validated LC-MS/MS method for 20 synthetic cannabinoids and 21 metabolites in human urine, alkyl hydroxy metabolite isomers were considered semi-quantitative due to non-chromatographic resolution [1], underscoring the analytical challenge that positional isomers present.

Positional isomer differentiation LC-MS/MS selectivity Synthetic cannabinoid metabolite profiling

Purity Benchmark ≥98% vs. Industry Minimum: Batch-to-Batch Reproducibility for Forensic Quantitative Analysis

The Cayman Chemical JWH 019 N-(6-hydroxyhexyl) metabolite reference standard is supplied with a certified purity of ≥98% as a crystalline solid, with batch-specific Certificates of Analysis including GC-MS spectral data available for download . In comparison, the parent drug JWH-019 is commonly offered at ≥95% purity (CAS 209414-08-4) [1], while the 5-hydroxyhexyl positional isomer is supplied at 100 µg/mL in methanol as a certified solution standard rather than a neat crystalline material . The neat crystalline formulation of the 6-hydroxyhexyl metabolite enables gravimetric preparation of calibration standards at user-defined concentrations, which is preferred for quantitative forensic workflows requiring traceable uncertainty budgets.

Reference standard purity Forensic method validation Quantitative NMR and HPLC

Solubility Profile Designed for LC-MS/MS Mobile Phase Compatibility: DMF, DMSO, and Ethanol Solubility Data

The target compound exhibits defined solubility in DMF (30 mg/mL), DMSO (20 mg/mL), and ethanol (5 mg/mL), with limited solubility in DMF:PBS (pH 7.2) (1:4) at 0.2 mg/mL . These solubility data are explicitly reported, enabling laboratories to select appropriate solvents for stock solution preparation without empirical solubility screening. The UV absorption profile (λmax = 218, 247, 316 nm) provides three distinct wavelength options for HPLC-UV detection . Comparable solubility specifications are not uniformly available for the 5-hydroxyhexyl positional isomer or the JWH-018 5-hydroxypentyl metabolite from their respective technical datasheets.

Reference standard solubility LC-MS/MS sample preparation Forensic analytical workflow

Long-Term Storage Stability ≥5 Years at -20°C: Reference Standard Shelf-Life for Multi-Year Forensic Casework Programs

The JWH 019 N-(6-hydroxyhexyl) metabolite reference standard carries a manufacturer-certified stability of ≥5 years when stored at -20°C, with shipping at room temperature within the continental US . This five-year stability specification is critical for forensic laboratories that must re-analyze samples years after initial testing, as it supports the chain of custody and reference material integrity over extended litigation timelines. In contrast, the JWH-019 5-hydroxyhexyl metabolite is typically supplied as a methanolic solution (100 µg/mL), which is inherently less stable than the neat crystalline solid due to solvent evaporation and potential analyte degradation over time .

Reference standard stability Forensic laboratory procurement Shelf-life management

Forensic and Clinical Toxicology Application Scenarios for JWH-019 N-(6-Hydroxyhexyl) Metabolite (CAS 1435934-29-4)


Confirmatory Urine Drug Testing for JWH-019 Intake in Forensic Casework

Forensic toxicology laboratories performing LC-MS/MS confirmation of synthetic cannabinoid exposure should use the 6-hydroxyhexyl metabolite as the primary urinary biomarker for JWH-019 consumption. The compound's kinetic characterization as the main oxidative metabolite (KM = 31.5 µM; Vmax = 432.0 pmol/min/mg) [1] supports its selection over the 5-hydroxyhexyl positional isomer, which lacks published kinetic data. The ≥98% neat crystalline standard enables gravimetric preparation of calibration curves , meeting ISO/IEC 17025 traceability requirements for quantitative confirmatory analysis.

LC-MS/MS Method Development and Validation for Multi-Analyte Synthetic Cannabinoid Panels

Laboratories developing validated LC-MS/MS methods for simultaneous quantification of synthetic cannabinoid metabolites should incorporate CAS 1435934-29-4 as the JWH-019-specific biomarker. The published solubility profile (DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 5 mg/mL) and UV λmax values (218, 247, 316 nm) facilitate direct integration into existing multi-analyte panels without additional solubility screening. The ≥5-year shelf-life at -20°C supports long-term method validation programs spanning multiple accreditation cycles.

Cytochrome P450 Phenotyping and Drug-Drug Interaction Studies

Research laboratories investigating the metabolic pathways of synthetic cannabinoids can use this compound as a reference standard for CYP1A2-mediated oxidation studies. The published finding that CYP1A2 is the primary enzyme responsible for JWH-019 6-hydroxylation [1] positions this metabolite as a probe substrate for CYP1A2 activity assays. The compound's identity as the main oxidative metabolite in human liver microsomes makes it the analytically relevant endpoint for in vitro drug metabolism studies.

Reference Standard Procurement for Accredited Forensic Toxicology Laboratories

Procurement officers for ISO/IEC 17025-accredited forensic laboratories should prioritize CAS 1435934-29-4 over alternative JWH-019 metabolites based on: (a) highest certified purity (≥98%) among JWH-019 metabolite standards ; (b) neat crystalline formulation enabling gravimetric preparation ; (c) ≥5-year storage stability at -20°C minimizing re-procurement frequency ; and (d) batch-specific Certificates of Analysis with GC-MS spectral library access for defensible data packages .

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